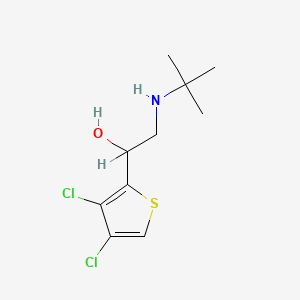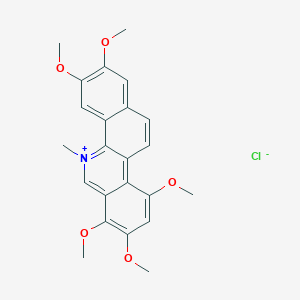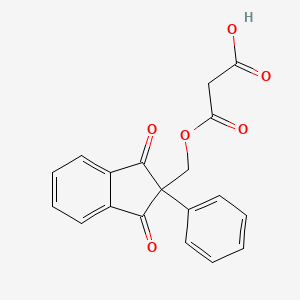
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate is a complex organic compound with the molecular formula C19H14O6 and a molecular weight of 338.33 g/mol . This compound is characterized by its unique structure, which includes a dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl moiety linked to a propanedioate group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate typically involves the reaction of 2,3-dihydro-1,3-dioxo-2-phenyl-1H-indene with propanedioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts and specific reaction conditions to optimize yield and purity .
Analyse Des Réactions Chimiques
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions
Applications De Recherche Scientifique
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Industry: It is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate involves its interaction with specific molecular targets. It may inhibit certain enzymes or interact with proteins, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Mono((2,3-dihydro-1,3-dioxo-2-phenyl-1H-inden-2-yl)methyl) propanedioate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar indene structure and exhibit various biological activities
Imidazole derivatives: These compounds have a different core structure but also show a wide range of chemical and biological properties. The uniqueness of this compound lies in its specific chemical structure and the resulting properties that make it suitable for diverse applications.
Propriétés
Numéro CAS |
56898-23-8 |
|---|---|
Formule moléculaire |
C19H14O6 |
Poids moléculaire |
338.3 g/mol |
Nom IUPAC |
3-[(1,3-dioxo-2-phenylinden-2-yl)methoxy]-3-oxopropanoic acid |
InChI |
InChI=1S/C19H14O6/c20-15(21)10-16(22)25-11-19(12-6-2-1-3-7-12)17(23)13-8-4-5-9-14(13)18(19)24/h1-9H,10-11H2,(H,20,21) |
Clé InChI |
JQVPXWADPOJISU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=O)C3=CC=CC=C3C2=O)COC(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl [amino(methylsulfanyl)methyl]carbamate](/img/structure/B14627271.png)

![4-Methyl-6-{1-[(naphthalen-1-yl)amino]propylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14627282.png)
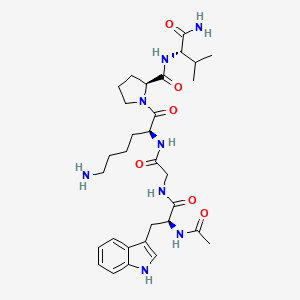
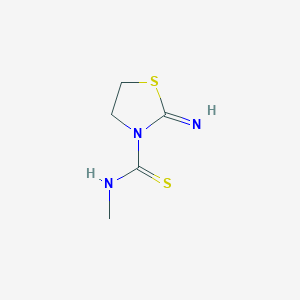
![N-[4-Chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]-N'-phenylthiourea](/img/structure/B14627308.png)

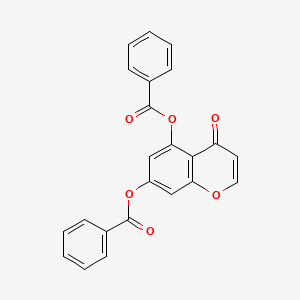
![2,6-Piperidinedione, 1-[(4-methyl-3-pyridinyl)methyl]-](/img/structure/B14627332.png)
![6-Oxabicyclo[3.2.1]octan-4-ol, 4,7,7-trimethyl-, (1S,4S,5S)-](/img/structure/B14627335.png)
![2-Chloro-6-[(2-hydroxyethyl)amino]-4-methylpyridine-3-carbonitrile](/img/structure/B14627348.png)
